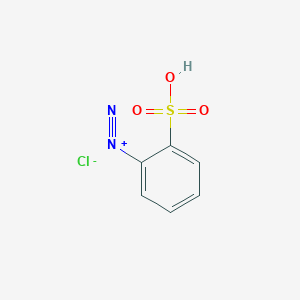

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

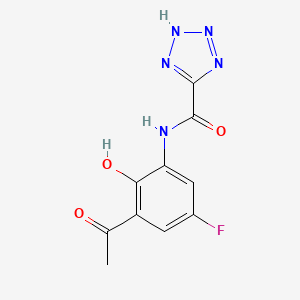

“2-Bromo-3-(1h-imidazol-4-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a core component of many natural products such as histidine, purine, histamine, and DNA-based structures .

科学的研究の応用

Pharmaceuticals: Drug Synthesis and Development

2-Bromo-3-(1h-imidazol-4-yl)propanoic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its imidazole ring is a core structure in many biologically active molecules, making it essential for creating new drugs with potential therapeutic applications .

Agriculture: Pesticide and Fungicide Production

In agriculture, this compound’s derivatives are explored for their potential use as pesticides and fungicides. The imidazole moiety is known for its antimicrobial properties, which can be harnessed to protect crops from various pathogens .

Material Science: Advanced Functional Materials

The imidazole derivatives are utilized in material science to develop advanced functional materials. These materials have applications in various industries, including electronics, where they can be used as conductive polymers or as components in solar cells .

Biochemistry: Enzyme Inhibition Studies

This compound is used in biochemistry for enzyme inhibition studies. The imidazole ring can mimic certain biological molecules, allowing researchers to study enzyme interactions and design inhibitors that can regulate biochemical pathways .

Pharmacology: Therapeutic Agent Research

In pharmacology, 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid is investigated for its potential as a therapeutic agent. Its structure is similar to naturally occurring compounds in the body, which could lead to the development of new treatments for various diseases .

Organic Chemistry: Synthesis of Heterocyclic Compounds

As an organic chemistry reagent, this compound is crucial for the synthesis of heterocyclic compounds. The bromine atom provides a reactive site for further chemical transformations, enabling the creation of a wide range of imidazole-based molecules with diverse properties .

作用機序

Target of Action

The primary target of 2-Bromo-3-(1h-imidazol-4-yl)propanoic acid is currently unknown. It’s worth noting that imidazole, a core component of this compound, is known to interact with a broad range of biological targets . Imidazole derivatives have been reported to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

The imidazole ring is known to interact with biological targets in various ways, depending on the specific derivative and target .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on the specific derivative and target .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives are known to have a broad range of effects at the molecular and cellular level, depending on the specific derivative and target .

特性

IUPAC Name |

2-bromo-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTWOYOCILXSSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35319-96-1 |

Source

|

| Record name | alpha-Bromo-beta-(5-imidazolyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035319961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC240869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)

![11-Hydroxy-17-(1-hydroxy-1,5-dimethyl-hex-4-enyl)-4,4,8,10,14-pentamethyl-hexadecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)

![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)

![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)

![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)

![(2,4-Difluorophenyl)-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone](/img/structure/B1215137.png)